

Duryl Chloride: A Comprehensive Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5,6-Tetramethylbenzenesulfonyl chloride

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Duryl chloride, systematically known as 2,4,6-trimethylbenzoyl chloride and often referred to as mesitoyl chloride, is a sterically hindered acyl chloride that serves as a versatile and crucial reagent in modern organic synthesis.^{[1][2]} Its unique structural features, characterized by the presence of three methyl groups on the benzene ring, impart distinct reactivity profiles, making it an invaluable tool for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key features of duryl chloride, including its chemical and physical properties, synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of pharmaceuticals and other fine chemicals.^{[3][4]}

Chemical and Physical Properties

Duryl chloride is a clear, light-yellow liquid that is sensitive to moisture.^[2] The steric bulk provided by the three methyl groups significantly influences its physical properties and reactivity compared to simpler acyl chlorides. A summary of its key quantitative data is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of Duryl Chloride

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₁₁ ClO	[2][5]
Molecular Weight	182.65 g/mol	[2][5]
CAS Number	938-18-1	[2][5]
Appearance	Clear light-yellow liquid	[2]
Boiling Point	143-146 °C (at 60 mmHg)	[2]
Density	1.095 g/mL (at 25 °C)	[2]
Refractive Index	1.528-1.530	[2]
Water Solubility	Reacts slowly	[2]
Mass Spectrum (GC-MS)	Top Peak (m/z): 147	[5][6]
Infrared (IR) Spectrum	The NIST/EPA Gas-Phase Infrared Database provides the spectrum.	[7]
¹³ C NMR Spectrum	Data available from SpectraBase.	[5]

Synthesis of Duryl Chloride

The most common and efficient laboratory and industrial synthesis of duryl chloride involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).^[8] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.^[8]

Experimental Protocol: Synthesis of Duryl Chloride

Materials:

- 2,4,6-trimethylbenzoic acid (1.0 equivalent)
- Thionyl chloride (SOCl₂) (excess, e.g., 3.0 equivalents)

- Inert solvent (optional, e.g., toluene)
- Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2,4,6-trimethylbenzoic acid.
- Carefully add an excess of thionyl chloride to the flask. A catalytic amount of DMF can be added to accelerate the reaction.[8]
- Heat the reaction mixture to reflux (approximately 76-79 °C, the boiling point of thionyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
- The crude duryl chloride can be purified by vacuum distillation to yield a clear, light-yellow liquid.

Reactivity and Key Applications

The steric hindrance of the duryl group significantly impacts the reactivity of the acyl chloride. While it undergoes typical nucleophilic acyl substitution reactions, the rate of reaction is often slower compared to less hindered analogs. This property can be exploited to achieve selectivity in certain transformations.

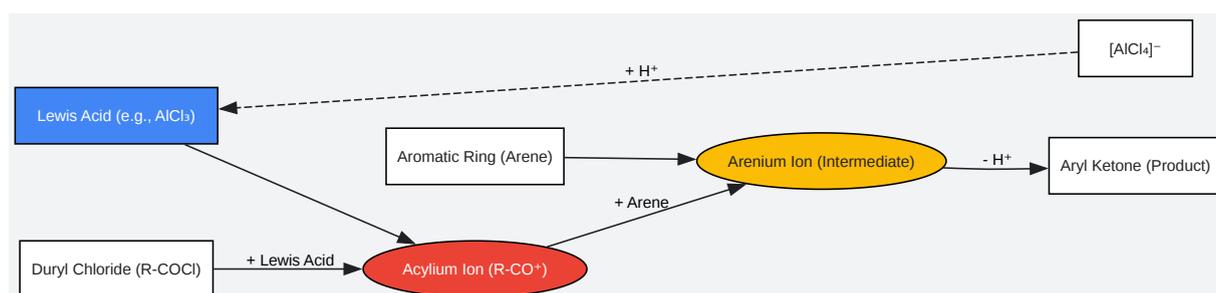
Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). [9][10][11] The product of this reaction is an aromatic ketone. Due to the deactivating nature of the ketone product, the reaction typically stops after a single acylation. [11] The steric

bulk of duryl chloride can influence the regioselectivity and feasibility of the reaction with various aromatic substrates.

General Mechanism of Friedel-Crafts Acylation:

- Formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with the Lewis acid catalyst.
- Electrophilic attack of the acylium ion on the aromatic ring to form a resonance-stabilized carbocation (arenium ion).[10]
- Deprotonation of the arenium ion to restore aromaticity and yield the final ketone product. The catalyst is regenerated in this step.[10]



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Figure 1: General mechanism of Friedel-Crafts acylation.

Hydroxyl Group Protection

One of the most valuable applications of duryl chloride is as a protecting group for alcohols and phenols.[1] The resulting mesitoate esters are sterically hindered and, therefore, highly resistant to a wide range of reaction conditions, including basic hydrolysis and attack by many nucleophiles. This allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected hydroxyl group.

Deprotection of the mesitoate ester can typically be achieved under forcing conditions, such as using a strong reducing agent like lithium aluminum hydride (LiAlH_4) or vigorous acidic or basic hydrolysis.

Experimental Protocol: Protection of an Alcohol with Duryl Chloride

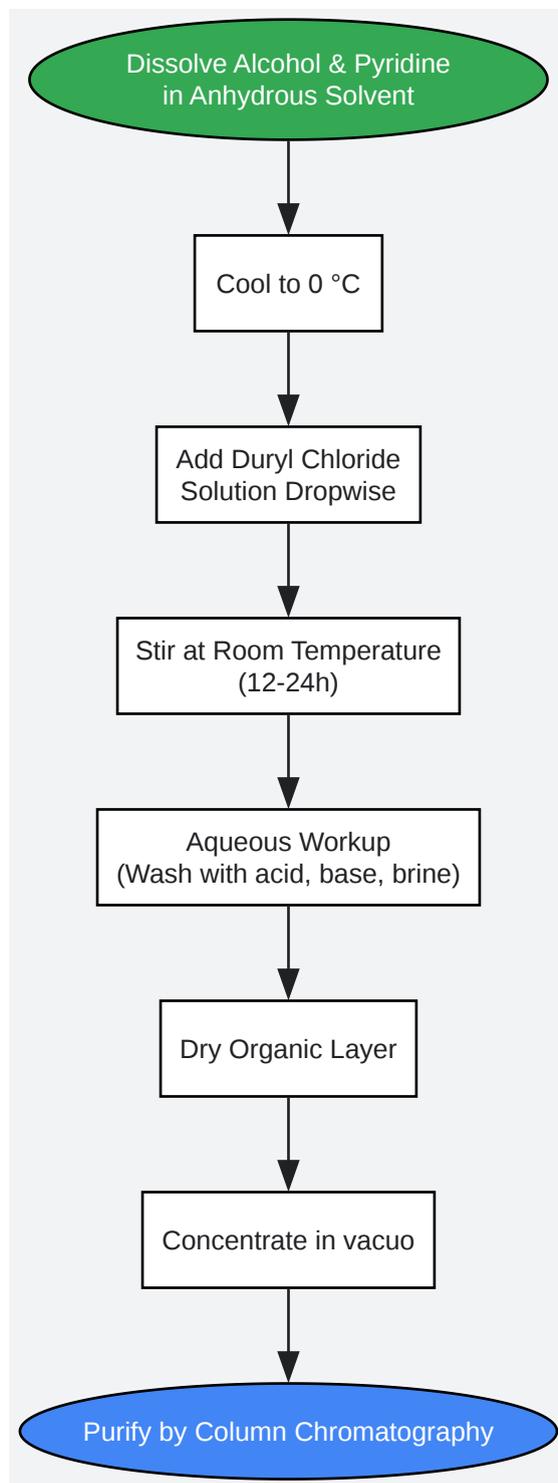
Materials:

- Alcohol (1.0 equivalent)
- Duryl chloride (1.1 equivalents)
- Anhydrous pyridine or triethylamine (1.2 equivalents)
- Anhydrous inert solvent (e.g., dichloromethane or toluene)

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol and anhydrous pyridine in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of duryl chloride in the same anhydrous solvent to the stirred alcohol solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.

- The crude mesitoate ester can be purified by column chromatography on silica gel.



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Figure 2: Experimental workflow for alcohol protection.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Duryl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[3][12] Its ability to introduce a sterically demanding and lipophilic mesityl group can be used to modify the pharmacokinetic and pharmacodynamic properties of a drug molecule. It is also utilized in the synthesis of photoinitiators for polymerization processes used in medical devices and dental applications.[1][4] While specific, publicly disclosed synthetic routes for commercial drugs often vary, the fundamental reactions described above, such as acylation of amines or alcohols, are common strategies where duryl chloride can be employed.[13][14]

Conclusion

Duryl chloride is a powerful and versatile reagent in organic synthesis. Its sterically hindered nature provides unique reactivity that can be harnessed for selective transformations, particularly in the protection of hydroxyl groups and in the synthesis of complex molecular architectures. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and applications of duryl chloride is essential for the design and execution of efficient and innovative synthetic strategies. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this important chemical reagent.

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- To cite this document: BenchChem. [Duryl Chloride: A Comprehensive Technical Guide for Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295474#key-features-of-duryl-chloride-as-a-chemical-reagent]

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